![molecular formula C20H15N7OS2 B13885890 4-amino-N-[6-methyl-1-(1,3-thiazol-2-ylamino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13885890.png)
4-amino-N-[6-methyl-1-(1,3-thiazol-2-ylamino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-amino-N-[6-methyl-1-(1,3-thiazol-2-ylamino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide is a complex organic compound that features a thiazole ring, an isoquinoline moiety, and a thieno[3,2-d]pyrimidine core. This compound is of significant interest due to its potential biological activities and applications in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-[6-methyl-1-(1,3-thiazol-2-ylamino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the construction of the isoquinoline moiety, and finally the formation of the thieno[3,2-d]pyrimidine core. Each step requires specific reagents and conditions, such as the use of sulfur and nitrogen sources for the thiazole ring, and various condensation reactions for the isoquinoline and thieno[3,2-d]pyrimidine structures .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the process and ensure consistent quality .
化学反应分析
Types of Reactions
4-amino-N-[6-methyl-1-(1,3-thiazol-2-ylamino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethylformamide, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of potential derivatives .
科学研究应用
4-amino-N-[6-methyl-1-(1,3-thiazol-2-ylamino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and other industrial chemicals[][6].
作用机制
The mechanism of action of 4-amino-N-[6-methyl-1-(1,3-thiazol-2-ylamino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
相似化合物的比较
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
4-amino-N-[6-methyl-1-(1,3-thiazol-2-ylamino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide is unique due to its combination of a thiazole ring, isoquinoline moiety, and thieno[3,2-d]pyrimidine core. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
属性
分子式 |
C20H15N7OS2 |
|---|---|
分子量 |
433.5 g/mol |
IUPAC 名称 |
4-amino-N-[6-methyl-1-(1,3-thiazol-2-ylamino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C20H15N7OS2/c1-10-2-3-12-11(4-5-22-18(12)27-20-23-6-7-29-20)14(10)26-19(28)13-8-30-16-15(13)24-9-25-17(16)21/h2-9H,1H3,(H,26,28)(H2,21,24,25)(H,22,23,27) |
InChI 键 |
LVFVAHFJXVTLSJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=C(C=C1)C(=NC=C2)NC3=NC=CS3)NC(=O)C4=CSC5=C4N=CN=C5N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


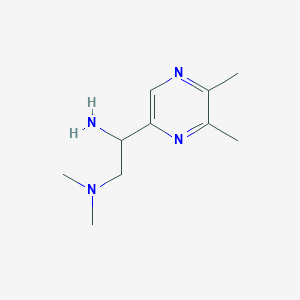
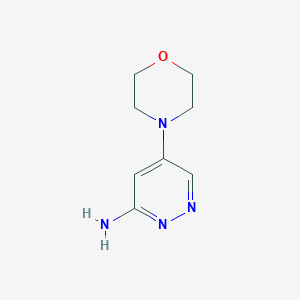
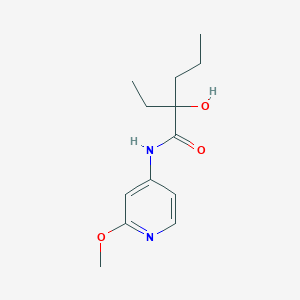
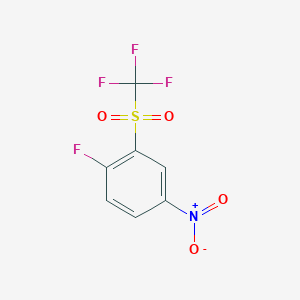
![7-Chloro-1-(2-methoxy-ethyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13885841.png)

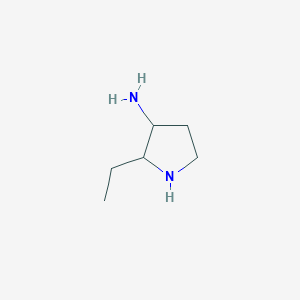
![N'-(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)propane-1,3-diamine](/img/structure/B13885861.png)
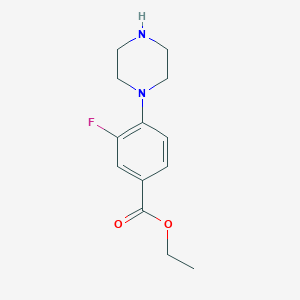
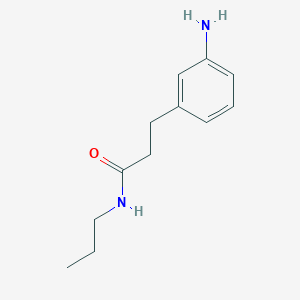

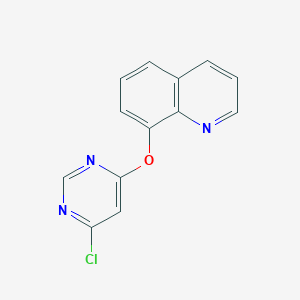
![2-[1-[(2-Chlorophenyl)methylamino]ethyl]aniline](/img/structure/B13885886.png)
![2,8-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13885893.png)
